molecular formula C18H19N3O2 B2646590 2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide CAS No. 1445373-05-6

2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2646590
CAS No.: 1445373-05-6
M. Wt: 309.369
InChI Key: KLTRWGKQIQKSNW-UHFFFAOYSA-N
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Description

2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 3-ethylphenylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
  • Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate

Uniqueness

2-[cyano(3-ethylphenyl)amino]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylphenyl and 2-methoxyphenyl groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-14-7-6-8-15(11-14)21(13-19)12-18(22)20-16-9-4-5-10-17(16)23-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTRWGKQIQKSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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